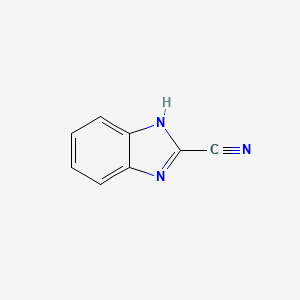

1H-benzimidazole-2-carbonitrile

概要

説明

Synthesis Analysis

The synthesis of 1H-benzimidazole derivatives involves multiple approaches, including multicomponent reactions and microwave-assisted synthesis. A notable example includes the synthesis of 1,2-dihydro-pyrimido[1,2-a]-benzimidazole-3-carbonitrile derivatives through a three-component reaction, highlighting the efficiency of microwave irradiation in water for excellent yield and reduced environmental impact (Liu et al., 2008). Additionally, a one-step, four-component reaction has been developed to efficiently produce polysubstituted pyrido[1,2-a]benzimidazole derivatives, demonstrating the versatility of this synthesis strategy (Yan et al., 2009).

Molecular Structure Analysis

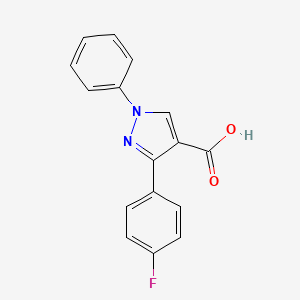

Studies on 1H-benzimidazole derivatives have elucidated their molecular structures through various spectroscopic methods and crystallography. For instance, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was determined, revealing intramolecular hydrogen bonding and C–H⋯N intermolecular interactions, providing insights into the molecular assembly and geometry (Özbey et al., 2004).

Chemical Reactions and Properties

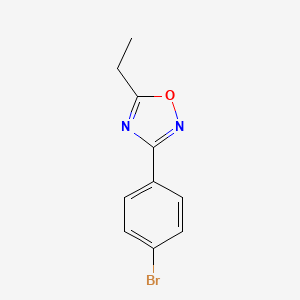

1H-Benzimidazole-2-carbonitrile serves as a precursor in the synthesis of diverse benzimidazole-fused compounds, showcasing its chemical reactivity. The condensation reactions with various substrates like chromones and aldehydes lead to novel pyrido[1,2-a]benzimidazoles and other derivatives, expanding the chemical space of benzimidazole-based molecules (Ibrahim, 2013).

Physical Properties Analysis

The physical properties of this compound derivatives are closely related to their molecular structures. The crystallography studies provide a detailed understanding of their solid-state arrangement, which influences their physical properties such as melting points, solubility, and stability. These properties are crucial for their potential applications in various fields, including materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity and the ability to participate in a wide range of chemical reactions. Their capability to form hydrogen bonds and engage in π-π interactions makes them interesting for studies in supramolecular chemistry and as potential ligands in coordination chemistry. Moreover, their chemical stability and reactivity towards different reagents are essential for developing new synthetic methodologies and compounds with desired functionalities.

References

- (Liu et al., 2008)

- (Yan et al., 2009)

- (Özbey et al., 2004)

- (Ibrahim, 2013)

科学的研究の応用

Green Synthesis Methods

- A study by Liu et al. (2008) described a green multicomponent synthesis of 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives. This method offers advantages such as excellent yield, low cost, reduced environmental impact, and a convenient procedure.

Antitumor Agents

- Abdel-Mohsen et al. (2010) synthesized a series of 2-((1H-benzo[d]imidazol-2-yl)methylthio)-4-(substituted)-6-phenylpyrimidine-5-carbonitriles with potent in vitro cytotoxic activity against various cancer cell lines, suggesting their potential as antitumor agents (Abdel-Mohsen et al., 2010).

Antifungal Applications

- Göker et al. (2002) reported the synthesis of new 1H-benzimidazole-5-carbonitriles with significant activity against Candida species (Göker et al., 2002).

Synthesis and Crystal Structure Elucidation

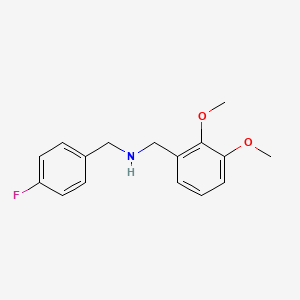

- Özbey et al. (2004) detailed the synthesis and crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, providing insights into its molecular structure (Özbey et al., 2004).

Cell Cycle Disruption and Apoptotic Activity

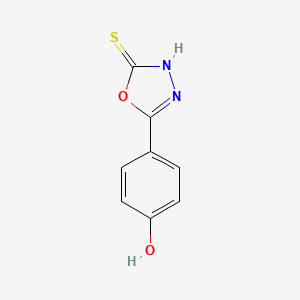

- Research by Sarhan et al. (2010) explored 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its derivatives, demonstrating significant antiproliferative activity and the ability to induce apoptosis (Sarhan et al., 2010).

DNA Detection

- Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines as potential fluorescent probes for DNA detection, showcasing their utility in bioanalytical applications (Perin et al., 2011).

Electrosynthesis Approach

- Dissanayake and Vannucci (2018) described a transition-metal-free and base-free electrosynthesis method for 1H-substituted benzimidazoles, highlighting a sustainable approach for synthesizing these compounds (Dissanayake & Vannucci, 2018).

作用機序

Target of Action

1H-Benzimidazole-2-carbonitrile is a derivative of benzimidazole, a class of compounds known for their diverse biological activities . The primary targets of benzimidazole derivatives are often associated with cancer cells, where they exhibit anticancer activity . The specific targets can vary depending on the substitution pattern around the nucleus .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, often leading to the inhibition of cell proliferation . The specific interaction of this compound with its targets would need further investigation.

Biochemical Pathways

Benzimidazole derivatives have been associated with various mechanisms of action in cancer therapy . These mechanisms often involve the disruption of cell proliferation and growth, leading to the death of cancer cells .

Pharmacokinetics

Benzimidazole derivatives are generally known for their bioavailability

Result of Action

Benzimidazole derivatives are generally known for their anticancer activities . They often result in the inhibition of cell proliferation and growth, leading to the death of cancer cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1H-benzimidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKMJKMSTPFHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357114 | |

| Record name | 1H-benzimidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6868-37-7 | |

| Record name | 1H-benzimidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

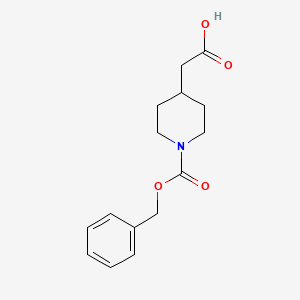

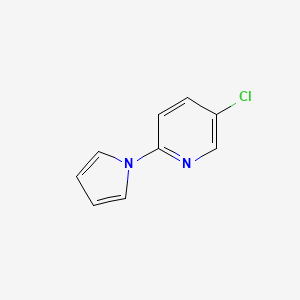

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1H-benzimidazole-2-carbonitrile behave as a reactant with arylidenemalononitriles?

A1: this compound (1) acts as a nitrogen nucleophile when reacting with arylidenemalononitriles (2) in a Michael addition reaction. This reaction leads to the formation of various products, including the main product: 1-amino-3-aryl pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile (3). [] Interestingly, the reaction also yields 2-aryl-benzimidazole (4) and 1H-benzimidazole-2-acetonitrile,α-(arylmethylene) (5) as byproducts. [] This highlights the diverse reactivity of this compound and its potential in constructing complex heterocyclic systems.

Q2: What are the synthetic applications of the reaction products derived from this compound?

A2: The 1-amino-3-aryl pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile (3) product, obtained from the reaction of this compound with arylidenemalononitriles, can be further functionalized. For instance, reacting compound (3) with formamide leads to the formation of 4-amino-5-aryl pyrimido[5′,4′: 5,6]pyrido[1,2-a]benzimidazole (6). [] This example demonstrates the potential of using this compound as a building block for synthesizing a variety of fused heterocyclic compounds with potential biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)